1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a cyclopropane carboxamide core
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the phenyl rings with fluorine atoms, often using electrophilic fluorination reagents.
Coupling of the methoxyethyl group:
Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-2-phenyl-3-(1-pyrrolidinyl)-1-propanone: This compound has a similar fluorophenyl group but differs in its core structure and functional groups.
(2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound also contains a fluorophenyl group but has different substituents and a different core structure.
1-(4-fluorophenyl)-3-(3-nitrobenzoyl)-2-thiourea: This compound has a similar fluorophenyl group but differs in its functional groups and overall structure.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c1-24-17(13-3-2-4-16(21)11-13)12-22-18(23)19(9-10-19)14-5-7-15(20)8-6-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFIVVUNMPYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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